

Pharmacological Profile of Trestolone (MENT): A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	Trestolone Acetate				
Cat. No.:	B1199451	Get Quote			

Abstract Trestolone, also known as 7α -methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) and progestin derived from nandrolone.[1] Originally investigated for male contraception and androgen replacement therapy, its unique pharmacological profile has made it a subject of significant interest in endocrine and metabolic research.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of Trestolone, including its mechanism of action, receptor binding kinetics, pharmacodynamic effects, and metabolic fate. Detailed experimental protocols for assessing its bioactivity are also provided to support further research and development.

Introduction

Trestolone (MENT) is a synthetic estrane steroid characterized by the addition of a methyl group at the 7α position of its parent steroid, nandrolone (19-nortestosterone).[1] This structural modification significantly enhances its biological activity. MENT has been explored for its potential clinical applications, primarily as a long-acting male contraceptive due to its potent suppression of gonadotropins, and as a form of androgen replacement therapy.[2] Its distinct profile, which separates it from testosterone and other nandrolone derivatives, warrants detailed investigation by researchers in endocrinology, pharmacology, and drug development.

Mechanism of Action Receptor Binding Profile



Trestolone exerts its biological effects primarily through interaction with steroid hormone receptors.

- Androgen Receptor (AR) Agonism: MENT is a potent agonist of the androgen receptor. The 7α-methyl group is believed to significantly enhance its binding affinity, which surpasses that of endogenous androgens like testosterone. One study reported a binding affinity (Ki) of 0.8 nM for **trestolone acetate**, suggesting a potency 2 to 3 times higher than that of testosterone in competitive binding assays. This strong interaction is the primary driver of its powerful anabolic effects.
- Progesterone Receptor (PR) Agonism: Trestolone is also a potent progestin, acting as an
 agonist at the progesterone receptor. Its affinity for the PR is comparable to or greater than
 that of progesterone itself. This progestogenic activity contributes significantly to its
 antigonadotropic effects.

Downstream Signaling

Upon binding to the androgen receptor in the cytoplasm, the MENT-AR complex translocates to the cell nucleus. Within the nucleus, it binds to specific DNA sequences known as hormone response elements (HREs), which modulates the transcription of androgen-responsive genes. This genomic action leads to an increase in protein synthesis and a reduction in muscle catabolism, culminating in the significant muscle hypertrophy associated with the compound.



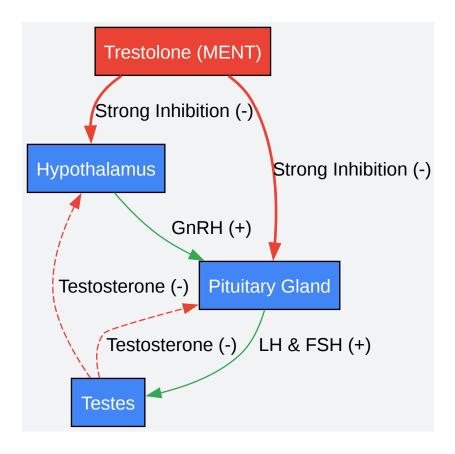
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Caption: Androgen Receptor (AR) signaling pathway initiated by Trestolone (MENT). (Within 100 characters)

Endocrine Effects



A primary pharmacological action of Trestolone is its potent suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis. Even at low concentrations, MENT is a powerful inhibitor of gonadotropin-releasing hormone (GnRH) induced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of LH curtails endogenous testosterone production in the testes, while the inhibition of FSH disrupts spermatogenesis. This dual inhibition is the basis for its investigation as a male contraceptive agent.



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Caption: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) axis by Trestolone. (Within 100 characters)

Pharmacodynamics Anabolic and Androgenic Activity

Trestolone is characterized by a very high ratio of anabolic to androgenic activity. Published data suggests an anabolic:androgenic ratio of 2300:650. This indicates exceptionally potent muscle-building properties with comparatively moderate androgenic effects. In animal models,



MENT's anabolic potency has been shown to be approximately 10 times greater than that of testosterone. A key differentiator is that MENT is not a substrate for the 5α -reductase enzyme, meaning it is not converted to dihydrotestosterone (DHT). This prevents the amplification of androgenic effects in tissues like the prostate, skin, and scalp.

Progestogenic and Estrogenic Activity

MENT possesses potent progestogenic activity, which contributes to its HPG axis suppression. Unlike some other nandrolone derivatives, Trestolone is a substrate for the aromatase enzyme and is metabolized into the estrogen 7α -methylestradiol. However, this metabolite has weak estrogenic activity, and the overall estrogenic effect appears insufficient for complete estrogen replacement in hypogonadal states, as evidenced by decreased bone mineral density in some clinical studies.

Table 1: Comparative Pharmacological Data			
Compound	Anabolic:Androgenic Ratio	Relative Binding Affinity (AR)	Relative Binding Affinity (PR)
Trestolone (MENT)	2300:650	High (Ki = 0.8 nM for acetate)	100-125%
Testosterone	100:100	100% (Reference)	<1%
Nandrolone	300:30	20%	154-155%
Dihydrotestosterone (DHT)	200:200	~200-300%	Inactive
Values for AR and PR binding are relative to testosterone and progesterone (100%), respectively, unless otherwise noted.			



Pharmacokinetics and Metabolism ADME Profile

Trestolone has poor oral bioavailability and a short elimination half-life, making oral administration impractical. It is typically developed for parenteral administration via subcutaneous implants or as its prodrug, **trestolone acetate**, via intramuscular injection. **Trestolone acetate** is rapidly hydrolyzed by esterases in the blood to release the active MENT moiety.

A critical pharmacokinetic feature of MENT is its lack of binding to sex hormone-binding globulin (SHBG). This contributes to its very rapid metabolic clearance rate (MCR) and high bioavailability to target tissues.

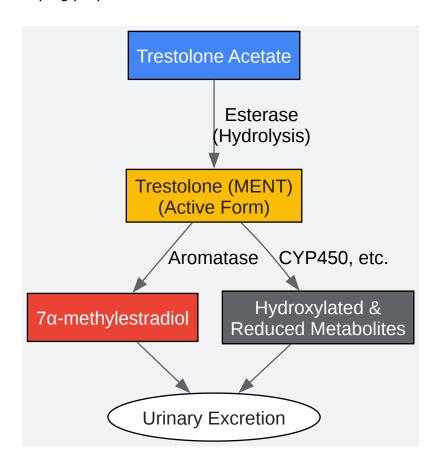
Table 2: Pharmacokineti c Parameters of Trestolone (MENT)				
Parameter	Value	Species	Route	Source
Terminal Half-life (t½)	~40 minutes	Human	Intravenous	
Metabolic Clearance Rate (MCR)	~2,360 L/day	Human	Intravenous	
SHBG Binding	No significant binding	Human, Monkey	In vitro	
Trestolone Acetate Half-life	~8-12 hours	N/A	N/A	

Metabolic Pathways

The primary metabolic pathways for Trestolone and its prodrugs include:



- Ester Hydrolysis: Trestolone acetate is rapidly converted to active Trestolone by esterase enzymes in the plasma.
- Aromatization: Trestolone is converted by aromatase to 7α-methylestradiol.
- Hydroxylation & Reduction: Further metabolism likely occurs via cytochrome P450-mediated (e.g., CYP3A4/5) hydroxylation and reduction pathways, leading to various metabolites that are excreted in urine. The identification of these urinary metabolites is an active area of research for anti-doping purposes.



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Caption: Simplified metabolic pathway of **Trestolone Acetate**. (Within 100 characters)

Key Experimental Protocols Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound like Trestolone to bind to the AR by measuring its competition with a radiolabeled ligand.



- Objective: To determine the binding affinity (e.g., IC50, Ki) of a test compound for the androgen receptor.
- Principle: A fixed concentration of recombinant AR and a radiolabeled androgen (e.g., [³H]-DHT) are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its binding affinity.
- Materials: Recombinant AR protein (ligand-binding domain), radiolabeled ligand ([3H]-DHT or similar), unlabeled test compound (Trestolone), scintillation fluid, filter plates or scintillation proximity assay (SPA) plates, buffer solutions.
- Brief Protocol:
 - Immobilize recombinant AR protein onto a multi-well plate (e.g., Ni-coated SPA plate).
 - Add serial dilutions of the test compound (Trestolone) to the wells.
 - Add a fixed concentration of the radiolabeled ligand to all wells.
 - Incubate to allow binding to reach equilibrium.
 - Wash to remove unbound ligand (if not an SPA assay).
 - Measure the radioactivity in each well using a scintillation counter.
 - Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value.

Caption: General workflow for an Androgen Receptor competitive binding assay. (Within 100 characters)

In Vivo Hershberger Bioassay

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of a compound.

 Objective: To determine the androgenic (prostate/seminal vesicle growth) and anabolic (levator ani muscle growth) effects of a test compound in a mammalian model.

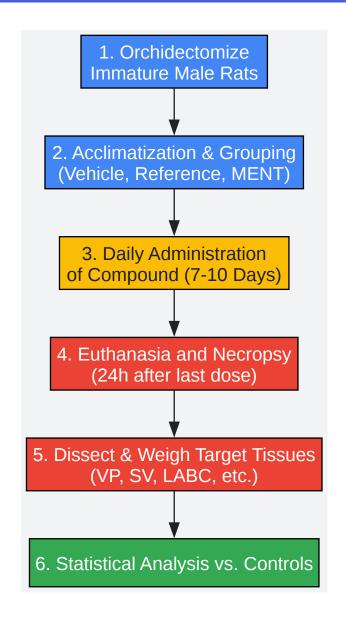
Foundational & Exploratory





- Principle: Immature, castrated male rats are used to eliminate the influence of endogenous androgens. These animals are treated with the test compound for a set period (typically 7-10 days). The weights of specific androgen-dependent tissues are then measured and compared to control groups.
- Animal Model: Peripubertal, castrated male rats.
- Brief Protocol:
 - Male rats are castrated at the onset of puberty.
 - After a recovery period, animals are randomized into treatment groups (vehicle control, reference androgen, test compound).
 - The test compound (Trestolone) is administered daily for 7-10 days via oral gavage or subcutaneous injection.
 - Approximately 24 hours after the final dose, animals are euthanized.
 - Five key androgen-dependent tissues are carefully dissected and weighed: ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).
 - A statistically significant increase in the weights of these tissues compared to the vehicle control indicates androgenic/anabolic activity.





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Caption: Standardized workflow for the in vivo Hershberger bioassay. (Within 100 characters)

Summary and Conclusion

Trestolone (MENT) possesses a unique and powerful pharmacological profile, distinguishing it from both testosterone and its parent compound, nandrolone. Its high-affinity binding to the androgen and progesterone receptors, coupled with its potent suppression of the HPG axis, underpins its primary research applications. The lack of 5α -reduction and minimal SHBG binding are key features that define its potent anabolic activity and rapid clearance. The provided data and experimental protocols offer a framework for researchers to further



investigate the nuanced biological effects and therapeutic potential of this compelling synthetic steroid.

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